N-(3-hydroxypropyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide
Description
N-(3-hydroxypropyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a 4-methoxyphenyl-methylamino group at position 5 and an ethanediamide linker bridging a 3-hydroxypropyl moiety and a para-substituted phenyl ring.
Properties
IUPAC Name |
N-(3-hydroxypropyl)-N'-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-26(16-8-10-17(30-2)11-9-16)21-25-24-20(31-21)14-4-6-15(7-5-14)23-19(29)18(28)22-12-3-13-27/h4-11,27H,3,12-13H2,1-2H3,(H,22,28)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPAILKUKUBXFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypropyl)-N’-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The methoxyphenyl group is introduced via nucleophilic substitution reactions, often using methoxybenzene derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to facilitate the reactions and improve efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxypropyl)-N’-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or hydrogen gas for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of a nitro group results in an amine
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to N-(3-hydroxypropyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide exhibit significant anticancer activity. For instance, derivatives of thiadiazoles have shown effectiveness against various cancer cell lines, demonstrating growth inhibition rates exceeding 80% in some cases . This suggests a promising avenue for further exploration in cancer therapeutics.
Anti-inflammatory Effects
In silico studies have indicated that related compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The molecular docking studies suggest that these compounds could be optimized for enhanced anti-inflammatory activity . This positions this compound as a candidate for treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of thiadiazole derivatives found that certain modifications to the structure enhanced cytotoxicity against human cancer cell lines such as OVCAR-8 and A549. The research highlighted the importance of substituent groups in influencing biological activity and suggested that this compound could be further investigated for its potential as an anticancer agent .
Case Study 2: Inhibition of 5-lipoxygenase
In another study focusing on anti-inflammatory agents, molecular docking simulations were performed on various thiadiazole derivatives. The results indicated that compounds with similar structures to this compound exhibited strong binding affinities to the active site of 5-LOX. This suggests a potential mechanism through which these compounds could exert their anti-inflammatory effects .
Mechanism of Action
The mechanism by which N-(3-hydroxypropyl)-N’-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The thiadiazole ring can form hydrogen bonds and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The methoxyphenyl group may enhance its lipophilicity, facilitating membrane permeability and intracellular access.
Comparison with Similar Compounds
Key Observations :
Critical Factors :
- The ethanediamide linker in the target compound may require precise stoichiometry to avoid side reactions.
Physicochemical Properties
Infrared (IR) and NMR data from analogs highlight substituent-driven spectral differences:
- Compound IX : IR peaks at 1555 cm⁻¹ (C=N thiadiazole) and 1077 cm⁻¹ (C-O methoxy).
- Target Compound : Expected C=N stretch near 1550–1570 cm⁻¹, with additional peaks for hydroxypropyl (-OH ~3200–3500 cm⁻¹) and amide carbonyls (~1650–1700 cm⁻¹).
Solubility : The hydroxypropyl group likely enhances polar solvent compatibility compared to the methoxypropyl group in or phenylpropyl in .
Hypothesized Activity for Target Compound :
- The 4-methoxyphenyl group may target serotonin or histamine receptors, while the hydroxypropyl-ethanediamide linker could improve blood-brain barrier penetration compared to .
Biological Activity
N-(3-hydroxypropyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound features a thiadiazole ring, which is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The compound can be represented by the following structural formula:
1. Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, a related study evaluated various thiadiazole derivatives against a panel of cancer cell lines. Notably, compounds featuring the thiadiazole moiety showed promising results with IC50 values indicating effective inhibition of cancer cell proliferation:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| IVc | Breast cancer | 1.47 |
| VIc | Melanoma | 2.30 |
These findings suggest that modifications to the thiadiazole structure can enhance anticancer activity, making it a viable target for further drug development .
2. MAO Inhibition
The compound's potential as a monoamine oxidase (MAO) inhibitor has also been explored. MAO enzymes are crucial in the metabolism of neurotransmitters and are implicated in various neurodegenerative disorders. Studies indicate that certain thiadiazole derivatives exhibit considerable inhibitory activity against MAO-A and MAO-B isoforms:
| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) |
|---|---|---|
| 6b | 0.060 ± 0.002 | Not specified |
| 6c | 0.241 ± 0.011 | Not specified |
The mechanism of action involves binding to the active site of the enzyme, which was elucidated through molecular docking studies .
3. Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. A study indicated that certain compounds displayed significant antibacterial activity against various strains of bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
These results highlight the potential for developing new antimicrobial agents based on the thiadiazole scaffold .
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers synthesized several thiadiazole derivatives and tested their efficacy against multiple cancer cell lines using standard protocols from the National Cancer Institute (NCI). The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced cytotoxicity compared to controls .
Case Study 2: Neuroprotective Effects
A recent investigation focused on the neuroprotective effects of thiadiazole derivatives against neurodegeneration models in vitro. The study revealed that certain compounds could significantly reduce neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases .
Q & A
Q. What are the critical steps in synthesizing N-(3-hydroxypropyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with precursor molecules like substituted thiadiazoles and oxalyl chloride. Key steps include:
- Coupling reactions : Amide bond formation between hydroxypropyl and phenyl-thiadiazole moieties using coupling agents (e.g., EDC/HOBt) .
- Thiadiazole ring formation : Cyclization reactions under controlled pH (8–9) and reflux conditions (90°C for 3–5 hours) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (±5°C) and solvent polarity (DMF vs. DCM) to improve yield (e.g., 68–74% reported for analogs) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : A combination of techniques ensures structural validation and purity:
| Technique | Parameters | Purpose | Reference |
|---|---|---|---|
| 1H-NMR | DMSO-d6, 400 MHz | Confirm proton environments (e.g., aromatic peaks at δ7.04–7.42 ppm) | |
| HPLC | C18 column, acetonitrile/water gradient | Purity assessment (>98%) | |
| FT-IR | 1555–1595 cm⁻¹ (C=N stretch) | Identify thiadiazole ring |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound?
- Methodological Answer : Discrepancies may arise from assay conditions or target specificity. To address this:
- Reproduce assays : Use standardized cell lines (e.g., HeLa for anticancer, E. coli for antimicrobial) and controls .
- Mechanistic studies : Perform enzyme inhibition assays (e.g., kinase profiling) or molecular docking to identify binding affinities .
- Dose-response analysis : Compare IC₅₀ values across studies to assess potency variations .
Q. What strategies improve synthetic yield in multi-step reactions for this compound?
- Methodological Answer : Yield optimization requires:
- Catalyst screening : Test palladium or copper catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl groups) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Step-wise monitoring : Use LC-MS to isolate and characterize intermediates, minimizing side reactions .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound's bioactivity?
- Methodological Answer : SAR strategies include:
- Systematic substitution : Modify the 4-methoxyphenyl group (e.g., replace with nitro or halogens) to assess electronic effects .
- Backbone variation : Replace the ethanediamide linker with ester or sulfonamide groups to alter pharmacokinetics .
- Computational modeling : Use DFT or MD simulations to predict binding modes with biological targets (e.g., EGFR kinase) .
Data Contradiction Analysis
Q. Why do different studies report varying melting points for structurally similar analogs?
- Methodological Answer : Variations (e.g., 106–147°C in thiadiazole derivatives) may stem from:
- Polymorphism : Recrystallize compounds from different solvent systems (e.g., DMSO/water vs. ethanol) .
- Impurity profiles : Use preparative HPLC to isolate pure fractions and re-measure thermal properties .
- Instrument calibration : Validate DSC or melting point apparatus with reference standards .
Comparative Studies
Q. How does the substitution pattern on the thiadiazole ring influence reactivity and bioactivity?
- Methodological Answer : Substituent effects can be evaluated via:
| Substituent | Effect on Reactivity | Biological Impact | Reference |
|---|---|---|---|
| 4-Methoxy | Enhances electron density | Increases solubility and CNS penetration | |
| Nitro | Electron-withdrawing | Boosts antimicrobial activity | |
| Chloro | Steric hindrance | Alters enzyme selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
